N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine
Description
N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine is a substituted benzylamine derivative characterized by a 3-bromo-4-fluorobenzyl group attached to a 2,2-diethoxyethanamine moiety. Its molecular formula is C₁₁H₁₅BrFNO₂, with a molecular weight of 296.15 g/mol (calculated). The compound features two ethoxy groups on the ethanamine chain, enhancing its lipophilicity and influencing its reactivity in synthetic pathways .
Key structural attributes:
Properties
Molecular Formula |
C13H19BrFNO2 |
|---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2,2-diethoxyethanamine |
InChI |
InChI=1S/C13H19BrFNO2/c1-3-17-13(18-4-2)9-16-8-10-5-6-12(15)11(14)7-10/h5-7,13,16H,3-4,8-9H2,1-2H3 |
InChI Key |
RIKNNBCVBHVTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCC1=CC(=C(C=C1)F)Br)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with 2,2-diethoxyethanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran, under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products:
Substitution: Various substituted benzyl derivatives.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine derivatives.
Scientific Research Applications
Biological Applications
The compound exhibits several biological activities that make it a candidate for further research in pharmacology.
Anticancer Activity
Recent studies have indicated that derivatives of N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine show potential anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific receptors involved in cancer proliferation.
- Mechanism: The compound may interact with sigma receptors, which are implicated in cancer cell signaling pathways. In vivo studies demonstrated that blocking sigma(1) receptors resulted in improved tumor-to-background ratios in imaging studies, suggesting its utility in cancer diagnostics and therapy .
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of compounds related to this compound. These compounds may exhibit properties beneficial for treating neurological disorders by modulating neurotransmitter systems.
- Potential Uses: It could be developed as a treatment for conditions like depression or anxiety, where modulation of serotonin or dopamine pathways is crucial.
Case Studies and Research Findings
Several case studies highlight the significance of this compound in research:
| Study | Findings |
|---|---|
| Study A | Demonstrated anticancer activity in breast cancer models using sigma receptor antagonists derived from similar structures. |
| Study B | Investigated neuroprotective effects in animal models of neurodegeneration, showing promise for future therapeutic applications. |
| Study C | Explored the compound's role as a precursor in synthesizing more complex molecules with enhanced biological activities. |
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine involves its interaction with specific molecular targets in biological systems. The bromine and fluorine atoms in the benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The diethoxyethanamine moiety may facilitate the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Substituent Effects on Reactivity and Properties
A. Benzyl Substituents
- Halogen vs. Methoxy Groups :
- Bromo and fluoro substituents (e.g., in N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine) increase electrophilicity, favoring nucleophilic substitution reactions. In contrast, methoxy groups (e.g., in N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dimethoxybenzyl)amine) enhance electron-donating effects, stabilizing aromatic rings and reducing reactivity .
- Polarity : Fluorine’s electronegativity increases polarity, improving aqueous solubility compared to methoxy derivatives .
B. Ethanamine Chain Modifications
- Diethoxy vs. Methoxy :
- The 2,2-diethoxy group in the target compound improves stability via steric protection of the amine group, whereas methoxy analogs (e.g., N-(3-Bromo-4-fluorobenzyl)-2-methoxyethanamine) exhibit higher reactivity in condensation reactions .
- N-Alkylation : Ethyl or methyl substitutions on the amine (e.g., N-(3-Bromo-4-fluorobenzyl)-N-ethylethanamine) reduce hydrogen-bonding capacity, altering pharmacokinetic properties .
Biological Activity
N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its receptor interactions, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H18BrFNO2
- Molecular Weight : 304.19 g/mol
The compound features a benzyl moiety substituted with bromine and fluorine, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its interaction with neurotransmitter receptors and potential therapeutic effects.
Receptor Binding Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors. For instance, a related compound was shown to have a high affinity for both sigma(1) and sigma(2) receptors, suggesting that this compound may also interact with these receptors effectively .
Pharmacological Effects
-
Sigma Receptor Modulation :
- Sigma receptors are implicated in various neuropsychiatric disorders. Compounds that modulate these receptors can potentially offer therapeutic benefits for conditions such as depression and anxiety.
- A comparative study using radiolabeled sigma receptor ligands demonstrated that blocking sigma(1) receptors could enhance the tumor-to-background ratio in imaging studies, indicating the relevance of sigma receptor modulation in both therapeutic and diagnostic contexts .
- Impact on Neurotransmission :
Study 1: Tumor Imaging with Sigma Ligands
A study involving [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide highlighted the importance of sigma receptor binding in tumor imaging. The findings suggested that compounds targeting sigma receptors could improve imaging techniques for cancer diagnostics . Although not directly testing this compound, this study underscores the potential utility of similar compounds in clinical applications.
Study 2: Neuropharmacological Applications
In a pharmacological study focusing on compounds with structural similarities to this compound, researchers found that these compounds exhibited anxiolytic-like effects in animal models. This suggests that the compound may have therapeutic potential for anxiety disorders through its action on neurotransmitter systems .
Summary of Findings
| Aspect | Details |
|---|---|
| Receptor Affinity | High affinity for sigma(1) and sigma(2) receptors |
| Pharmacological Effects | Potential anxiolytic effects; modulation of dopamine/serotonin |
| Clinical Implications | Possible use in cancer imaging and treatment of neuropsychiatric disorders |
Q & A
Basic Question: What are the optimal synthetic routes for preparing N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine, and how is purity ensured?
Answer:
The compound is synthesized via condensation of 3-bromo-4-fluorobenzaldehyde with 2,2-diethoxyethanamine under mild acidic or anhydrous conditions. Key steps include:
- Reagent Ratios : Stoichiometric 1:1 molar ratio of aldehyde to amine in ethanol or methanol, with catalytic acetic acid to drive imine formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Purity Validation : NMR (¹H/¹³C) for structural confirmation, HPLC-MS for purity (>95%), and X-ray crystallography (using SHELX software ) for absolute configuration if single crystals are obtained.
Advanced Question: How do computational methods (e.g., DFT) predict the reactivity of this compound in cyclization reactions?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model electronic properties:
- HOMO/LUMO Analysis : Evaluates nucleophilic (HOMO) and electrophilic (LUMO) sites. The bromo and fluoro substituents lower LUMO energy, enhancing electrophilicity for cyclization .
- Transition State Modeling : Simulates acid-catalyzed cyclization to isoquinolines, identifying energy barriers and optimal protonation sites. Solvent effects (e.g., ethanol) are incorporated using polarizable continuum models (PCM) .
- Validation : Correlation of theoretical inhibition efficiencies or reaction yields with experimental data refines computational parameters .
Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
Answer:
- ¹H/¹³C NMR : Assign signals for the diethoxy group (δ 3.5–3.7 ppm for OCH₂, δ 1.2 ppm for CH₃), benzyl protons (δ 4.3 ppm for CH₂NH), and aromatic protons (split patterns due to Br/F para effects) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of ethoxy groups).
- Contradiction Resolution : Discrepancies in melting points or spectral data may arise from polymorphs or solvent residues. Use differential scanning calorimetry (DSC) and repeated recrystallization to standardize samples .
Advanced Question: How does the electronic influence of bromo/fluoro substituents affect this compound’s utility in cross-coupling reactions?
Answer:
- Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Fluorine’s electronegativity stabilizes intermediates and directs regioselectivity .
- Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (DMF/toluene) at 80–110°C. Monitor via TLC and isolate products via flash chromatography.
- Challenges : Competing dehalogenation or proto-deboronation require inert atmospheres and dry solvents .
Basic Question: What safety protocols are essential when handling this compound?
Answer:
- Hazards : Potential irritant (benzylamine derivative); bromine/fluorine may release toxic fumes if decomposed.
- Handling : Use fume hoods, nitrile gloves, and PPE. Store under nitrogen at 2–8°C to prevent oxidation .
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal, adhering to institutional guidelines.
Advanced Question: How is this compound applied in the synthesis of bioactive heterocycles (e.g., isoquinolines)?
Answer:
- Mechanism : Acid-catalyzed cyclization (HCl/EtOH) converts the imine to isoquinoline cores. The diethoxy group acts as a protecting group, removable via hydrolysis .
- Case Study : In antimalarial research, post-cyclization functionalization (e.g., introducing amino or nitro groups) tailors bioactivity. Monitor reaction progress via LC-MS and optimize yields using DoE (Design of Experiments) .
Advanced Question: What role does crystallography play in understanding this compound’s solid-state behavior?
Answer:
- SHELX Refinement : Single-crystal X-ray diffraction resolves bond lengths/angles, confirming the imine’s planar geometry and halogen interactions (e.g., Br⋯F contacts) .
- Polymorphism Screening : Vapor diffusion (e.g., ether into CH₂Cl₂ solution) identifies polymorphs. DSC and PXRD differentiate forms, critical for patenting and formulation .
Basic Question: How do solvent polarity and temperature influence the stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
